Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine backbone substituted with a carboxylate ester (ethyl group) at position 2. The molecule also contains a 3,4-dimethoxyphenyl group and a fused thiazolo[3,2-b][1,2,4]triazole moiety with a hydroxyl group at position 3. The 3,4-dimethoxy substitution on the phenyl ring may enhance lipophilicity and membrane permeability, while the hydroxyl group on the thiazolo-triazole system could contribute to hydrogen bonding in biological systems .
Properties
IUPAC Name |
ethyl 1-[(3,4-dimethoxyphenyl)-(6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-4-30-20(27)13-7-9-24(10-8-13)17(14-5-6-15(28-2)16(11-14)29-3)18-19(26)25-21(31-18)22-12-23-25/h5-6,11-13,17,26H,4,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCAXUANDDFVLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC(=C(C=C2)OC)OC)C3=C(N4C(=NC=N4)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate typically involves multiple steps:
Formation of the Thiazolotriazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolotriazole ring.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thiazolotriazole core is replaced by the dimethoxyphenyl moiety.
Formation of the Piperidine Ring: The piperidine ring is typically synthesized separately and then coupled to the thiazolotriazole-dimethoxyphenyl intermediate through a condensation reaction.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group, often using reagents like ethyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the thiazolotriazole ring.
Reduction: Reduction reactions can target the carbonyl group in the ester moiety, potentially converting it to an alcohol.
Substitution: The aromatic dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidized derivatives with additional ketone or aldehyde functionalities.
Reduction: Reduced forms with alcohol groups replacing ester functionalities.
Substitution: Functionalized aromatic rings with various substituents like halogens or nitro groups.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in metal-catalyzed reactions due to its multiple functional groups.
Material Science: Potential use in the synthesis of novel polymers or as a building block for complex molecular architectures.
Biology and Medicine
Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biochemical Research: Used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.
Industry
Pharmaceuticals: Development of new drugs targeting specific pathways or receptors.
Mechanism of Action
The mechanism of action of Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate ()
Structural Differences :
- Aromatic Substitution : 3-Fluorophenyl vs. 3,4-dimethoxyphenyl. The fluorine atom is electron-withdrawing, whereas methoxy groups are electron-donating, affecting electronic distribution and binding affinity.
- Heterocyclic Core : Piperazine (6-membered ring with two nitrogen atoms) vs. piperidine (saturated 6-membered ring with one nitrogen). Piperazine may confer higher basicity and solubility.
- Thiazolo-triazole Substitution : 2-Ethyl group in ’s compound vs. hydrogen in the target compound. The ethyl group could sterically hinder interactions with hydrophobic enzyme pockets.
Implications :
The 3,4-dimethoxyphenyl group in the target compound may improve binding to receptors requiring π-π stacking or hydrogen bonding (e.g., cytochrome P450 enzymes), while the absence of a 2-ethyl group on the thiazolo-triazole might reduce steric hindrance, enhancing target engagement .
Heterocyclic Core Modifications
Thiazolo[3,2-a]pyrimidine Derivatives (–2)
Key Differences :
- Core Structure : Thiazolo[3,2-a]pyrimidine vs. thiazolo[3,2-b][1,2,4]triazole. The former is a fused thiazole-pyrimidine system, while the latter combines thiazole with a 1,2,4-triazole.
- Functional Groups : ’s compound includes a pyrazol-4-ylmethylidene group, which introduces conjugation effects absent in the target compound.
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate ()
- Structural Contrasts: Triazole Type: 1,2,3-triazole vs. 1,2,4-triazole fused with thiazole. Substituents: A pyridylmethyl group in ’s compound vs. a dimethoxyphenyl group in the target compound. Pyridine’s nitrogen may coordinate metal ions, whereas methoxy groups favor hydrophobic interactions.
Functional Implications :
’s compound is designed for agrochemical use (e.g., insecticides), while the target compound’s dimethoxyphenyl and hydroxyl groups suggest pharmaceutical applications, such as antifungal or CNS-targeting agents .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Key Research Findings
Biological Activity
Ethyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the piperidine ring and the thiazole moiety suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity: Preliminary studies indicate that the compound may inhibit certain enzymes associated with disease pathways, potentially offering therapeutic benefits in conditions such as cancer or neurodegenerative diseases.
- Receptor Modulation: The structure suggests possible modulation of neurotransmitter receptors, which could impact conditions like anxiety or depression.
Antiviral Activity
Research has indicated that derivatives of piperidine compounds exhibit antiviral properties. For instance, a related compound was shown to inhibit the main protease (Mpro) of SARS-CoV-2 in vitro. Although this compound has not been directly tested against SARS-CoV-2, its structural analogs suggest potential activity against viral infections.
Neuroprotective Effects
Studies have highlighted that compounds containing piperidine and thiazole structures can exert neuroprotective effects. This is particularly relevant for conditions such as Parkinson's disease where modulation of UCH-L1 (Ubiquitin C-terminal hydrolase L1) has been linked to neuroprotection. This compound may enhance UCH-L1 activity based on its structural characteristics.
Case Studies
- In Vitro Studies: A study evaluating piperidine derivatives demonstrated that modifications to the piperidine ring significantly altered biological activity. This compound showed promise in preliminary assays targeting specific enzymatic pathways.
- Toxicity Assessments: Toxicological evaluations are crucial for determining the safety profile of new compounds. Current data suggest that while related compounds have shown low toxicity in preliminary assessments, further studies are needed to establish the safety of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
